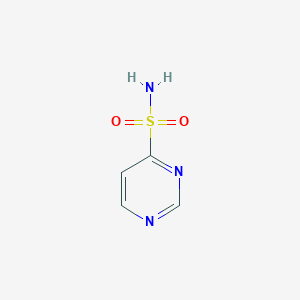![molecular formula C7H16Cl2N2 B13574758 4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
4-Azaspiro[2.5]octan-7-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[2.5]octan-7-amine dihydrochloride is an organic compound with the molecular formula C7H16Cl2N2. It belongs to the class of organic nitrogen compounds and is used in various fields of research, including pharmacology and biotechnology
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Azaspiro[2.5]octan-7-amine dihydrochloride typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes cyclization and reduction reactions to form the spirocyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the synthesis of 4-Azaspiro[2.5]octan-7-amine dihydrochloride is optimized for efficiency and cost-effectiveness. The industrial process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octan-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Azaspiro[2.5]octan-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octan-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.5]octan-7-one hydrochloride: This compound has a similar spirocyclic structure but differs in its functional groups.
4,7-Diazaspiro[2.5]octane derivatives: These compounds share the spirocyclic core but have different substituents and properties.
Uniqueness
4-Azaspiro[2.5]octan-7-amine dihydrochloride is unique due to its specific amine functional group and dihydrochloride salt form, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
4-azaspiro[2.5]octan-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-4-9-7(5-6)2-3-7;;/h6,9H,1-5,8H2;2*1H |
InChI Key |
QEBPQWDFORZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC2)CC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


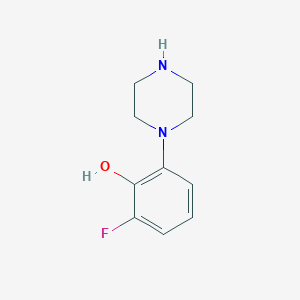
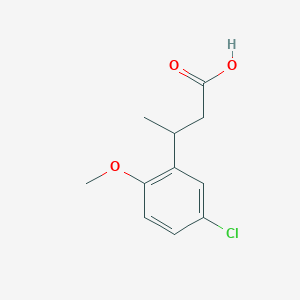
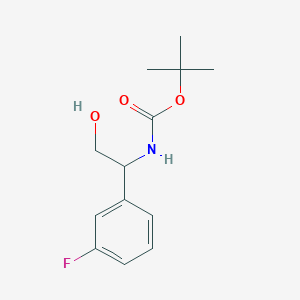
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
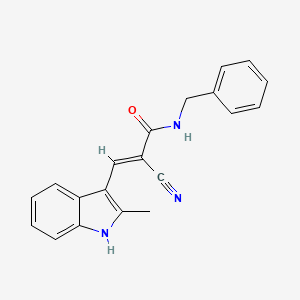
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)

![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)

